1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
描述
属性
IUPAC Name |
1-methyl-N-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8(2)14-12(16)11-5-4-10-9(3)13-6-7-15(10)11/h4-5,8-9,13H,6-7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRIWSUNPZLBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Classical Pyrrolo[1,2-a]pyrazine Synthesis
Traditional methods for pyrrolo[1,2-a]pyrazine derivatives often involve multi-step procedures starting from simpler heterocyclic precursors. One classical route is based on the Paal-Knorr pyrrole synthesis, which involves cyclization of 1,4-dicarbonyl compounds with amines or hydrazines to form pyrroles, subsequently fused with pyrazine rings through condensation reactions.
Heterocyclic Construction via Cyclization
Recent advancements focus on one-pot, multicomponent reactions (MCRs) that enable the direct assembly of pyrrolo[1,2-a]pyrazines. These methods typically utilize α-aminoesters, aldehydes, and isocyanides to generate complex heterocycles efficiently, with high stereoselectivity and yields.
Specific Preparation Methods for the Target Compound
Synthesis via Multi-Component Ugi Reaction
A prominent approach involves the Ugi four-component reaction (Ugi-4CR), which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to generate a peptide-like intermediate. This intermediate can be cyclized and oxidized to form the pyrrolo[1,2-a]pyrazine core with desired substituents.
- Reacting an α-aminoester with an aldehyde and an isocyanide under mild conditions.
- Cyclization facilitated by intramolecular nucleophilic attack.
- Post-cyclization oxidation to introduce the carboxamide at position 6.
Oxidative Cyclization and Functionalization
Following the initial heterocycle formation, oxidation steps (e.g., using DDQ or sodium hypochlorite) are employed to aromatize the ring system and introduce the carboxamide functionality. Substituents such as methyl and propan-2-yl groups are incorporated either via starting materials or through subsequent alkylation steps.
Alkylation and N-Substitution
The N-methylation and N-propan-2-yl substitution are achieved through standard alkylation protocols:
- Using methyl iodide or dimethyl sulfate for methylation.
- Employing isopropyl halides (e.g., isopropyl bromide) for N-propan-2-yl substitution under basic conditions.
Optimization and Reaction Conditions
Research Findings and Data Tables
Yields and Selectivity
Reaction Scheme Summary
α-Aminoester + Aldehyde + Isocyanide
→ Ugi adduct
→ Cyclization + Oxidation
→ Functionalization (methylation, isopropylation)
→ Final pyrrolo[1,2-a]pyrazine-6-carboxamide derivative
Notes on Divergent Synthetic Strategies
- Use of protecting groups: Protecting groups on amino or hydroxyl functionalities can be employed to improve selectivity.
- Catalysis: Transition metal catalysis (e.g., palladium, copper) can facilitate certain coupling or oxidation steps.
- Green chemistry: Solvent selection and reaction conditions are optimized for minimal waste and energy consumption.
Summary of Key Research Findings
| Reference | Main Contribution | Reaction Conditions | Yield/Selectivity |
|---|---|---|---|
| PMC5278949 | Development of pyrrolo[1,2-a]quinoxalinone synthesis with modifications for pyrrolo[1,2-a]pyrazine | 130°C, 24–48h, potassium phosphate, DMSO | 55–79%, >95:5 diastereoselectivity |
| PMC9348836 | One-pot synthesis of pyrrolopiperazine derivatives, adaptable to pyrrolo[1,2-a]pyrazine | Mild conditions, multicomponent reactions | High yields, stereocontrol |
化学反应分析
Types of Reactions
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
Structural Features
The compound features a pyrrolo[1,2-a]pyrazine core, which is known for its versatility in drug design and biological activity. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research.
Chemistry
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it useful in developing new materials and chemical processes.
Biology
The compound has been investigated for its potential as a glycine transporter 1 inhibitor , which could have significant implications in treating neurological disorders. By inhibiting the reuptake of glycine, it may enhance synaptic transmission and improve conditions such as schizophrenia and other central nervous system disorders.
Medicine
Research has focused on the therapeutic effects of this compound in various medical conditions. Its role as a glycine transporter inhibitor positions it as a candidate for drug development aimed at managing psychiatric disorders and enhancing cognitive function.
Case Study 1: Glycine Transporter Inhibition
In a study examining the effects of glycine transporter inhibitors on synaptic transmission, this compound demonstrated significant inhibition of glycine uptake in neuronal cultures. This inhibition resulted in increased extracellular glycine levels, suggesting potential benefits in treating glycine-related neuropsychiatric disorders.
Case Study 2: Synthesis of Derivatives
Researchers have utilized this compound as a precursor to synthesize various derivatives with enhanced pharmacological profiles. The synthetic routes typically involve cyclization reactions that yield compounds with improved efficacy against specific biological targets.
Uniqueness of the Compound
The distinct structural features of this compound contribute to its unique pharmacological profile compared to similar compounds. Its specific interaction with glycine transporters underlines its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a glycine transporter 1 inhibitor, it binds to the transporter and inhibits the reuptake of glycine, leading to increased levels of glycine in the synaptic cleft . This can modulate neurotransmission and potentially alleviate symptoms of neurological disorders.
相似化合物的比较
Key Observations:
The phenyl-substituted analog (334.43 Da, ) exhibits higher molecular weight and enhanced aromatic interactions, which may improve target binding but reduce solubility.
Functional Group Impact :
- Carboxylate esters (e.g., 280.32 Da compound, ) are less polar than carboxamides, affecting solubility and metabolic stability.
- Volitinib’s triazolopyrazine core (410.41 Da, ) demonstrates the importance of heterocyclic diversity in kinase inhibition.
Synthetic Accessibility :
- The ethyl carboxamide analog () and tert-butyl ester () are commercially available intermediates, suggesting feasible synthetic routes for the target compound.
Pharmacological and Physicochemical Comparisons
- Aqueous Solubility :
The phenyl-substituted analog () underwent solubility optimization via micronization and amorphous-crystalline composite formation, achieving improved bioavailability. This approach could be relevant for the target compound, given its moderate lipophilicity.
Commercial and Research Relevance
- Availability :
Derivatives like the ethyl carboxamide () and tert-butyl ester () are marketed by suppliers such as Hairui Chemical and Enamine Ltd., indicating industrial interest in pyrrolopyrazine scaffolds. - Research Gaps: Limited data exist on the target compound’s solubility, stability, and biological activity. Future studies could focus on comparative pharmacokinetic profiling and in vitro kinase assays.
生物活性
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrolo[1,2-a]pyrazine core, which is known for its versatility in drug design and various pharmacological properties.
- Molecular Formula : C₁₂H₁₉N₃O
- Molar Mass : 221.3 g/mol
- CAS Number : 1087792-06-0
Research indicates that this compound exhibits its biological activity primarily through the inhibition of glycine receptors. This mechanism has implications in the modulation of neurotransmission and potential therapeutic effects in various neurological disorders.
Antiparasitic Activity
A study highlighted the compound's effectiveness against parasitic nematodes such as Haemonchus contortus. The compound exhibited sub-nanomolar potencies in inhibiting the development of the fourth larval stage (L4) of this parasite while showing selectivity towards the parasite over human cell lines. This suggests potential applications in treating parasitic infections with minimal toxicity to human cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on analogues of this compound have revealed critical insights into how modifications can enhance biological activity. For instance, specific substitutions on the pyrrolo[1,2-a]pyrazine scaffold were found to significantly increase potency against target organisms while maintaining selectivity .
In Vitro Studies
In vitro assays demonstrated that this compound could effectively inhibit various cellular processes linked to cancer cell proliferation. The compound was tested against several cancer cell lines and showed promising results in reducing cell viability at low concentrations .
Data Table: Biological Activities and Potencies
Case Studies
- Case Study on Antiparasitic Efficacy : A phenotypic screen utilizing libraries of small molecules identified this compound as a potent inhibitor of Haemonchus contortus development. Subsequent SAR studies led to the synthesis of derivatives with enhanced efficacy against other nematodes like hookworms and whipworms .
- Cancer Research Application : In a study exploring novel pyrazole derivatives as selective androgen receptor degraders (SARDs), compounds structurally related to this compound were evaluated for their ability to inhibit androgen receptor signaling pathways. The findings indicated significant antiproliferative effects in prostate cancer models .
常见问题
Q. Table 1: Reaction Conditions and Yields
| Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂/XPhos | 110 | 75–85 | |
| PdCl₂(PPh₃)₂ | 90 | 60–70 |
Basic: How is the compound’s structure confirmed spectroscopically?
Methodological Answer:
- ¹H NMR : Key signals include the isopropyl group (δ 1.38 ppm, doublet) and pyrrolo[1,2-a]pyrazine protons (δ 6.68–8.63 ppm) .
- LCMS/ESIMS : Molecular ion peaks (e.g., m/z 392.2) and purity (>98% by HPLC) validate the compound .
- Heteronuclear Correlation (HSQC/HMBC) : Confirms connectivity between the carboxamide and pyrrolo[1,2-a]pyrazine core.
Advanced: How can functional groups be introduced into the core scaffold?
Methodological Answer:
- C6 Arylation : Use Pd catalysts with electron-rich aryl bromides for regioselective modification .
- N-Alkylation : React with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfonation : Introduce sulfonyl groups via reaction with sulfonyl chlorides in dichloromethane .
Challenges : Steric hindrance at the C3 position may require bulky ligands or elevated temperatures.
Advanced: How do structural modifications affect biological activity (e.g., kinase inhibition)?
Methodological Answer:
Q. Table 2: Activity of Derivatives
| Substituent (C6) | c-Met IC₅₀ (nM) | Solubility (µM) |
|---|---|---|
| Phenyl | 8.2 | 12 |
| 4-Fluorophenyl | 5.6 | 8 |
| 2-Naphthyl | 15.3 | 5 |
Advanced: What computational methods predict reaction pathways for derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Transition-state modeling (e.g., DFT) identifies low-energy pathways for cyclization or arylation .
- Machine Learning : Training models on experimental datasets (e.g., reaction yields, substituent effects) prioritizes synthetic routes .
- Case Study : ICReDD’s workflow reduced optimization time for a related pyrrolo[1,2-a]pyrazine derivative by 40% via computational-experimental feedback .
Advanced: How to resolve contradictions in pharmacological assay data?
Methodological Answer:
- Purity Verification : Use HPLC (e.g., >98.67% purity in ) to rule out impurities as confounding factors .
- Assay Conditions : Variability in buffer pH, ATP concentration, or cell lines (e.g., glioma xenografts vs. in vitro models) may explain discrepancies .
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates and orthogonal assays (e.g., SPR vs. enzymatic assays).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
